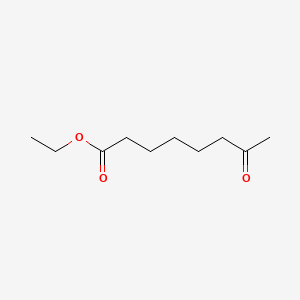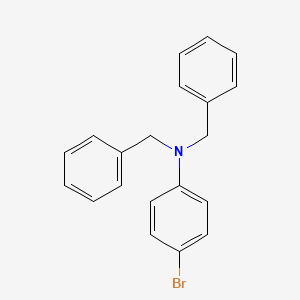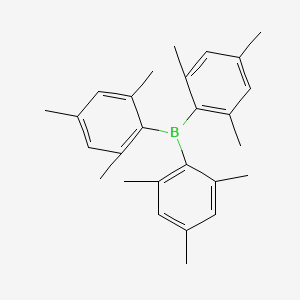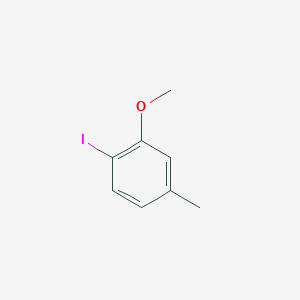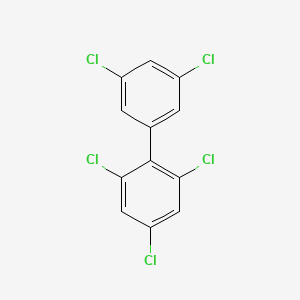
2,3',4,5',6-五氯联苯
描述
2,3',4,5',6-Pentachlorobiphenyl (PCB-126) is a persistent organic pollutant (POP) that has been used in industrial applications since the 1930s. It is a highly toxic and bioaccumulative compound that has been found in human tissues, wildlife, and the environment. PCB-126 is a member of the PCB family of compounds, which are known to be endocrine disruptors and carcinogens. Therefore, it is important to understand the synthesis, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCB-126.
科学研究应用
Developmental Neurotoxicity Studies
2,3’,4,5’,6-Pentachlorobiphenyl (PCB-95) is known to act as a developmental neurotoxicant (DNT), targeting the developing brain . It has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it . This makes it a valuable compound for studying the effects of toxins on brain development.
Enantioselective Toxicity Research
Understanding the enantioselective toxic effects of PCB-95 is a growing area of research . Enantiomers of PCB-95 have been shown to accumulate in the human body enantioselectively , and this compound can be used to study these effects in more detail.
Antioxidant Protein Expression Studies
Exposure to PCB-95 has been found to upregulate the gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx . This makes PCB-95 useful for studying the body’s antioxidant response to toxins.
Cytochrome P450 Monooxygenase Research
PCB-95 can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites . This makes it a valuable compound for studying the role of these enzymes in the body’s response to toxins.
Environmental Contamination Studies
PCB-95 is an environmentally relevant, chiral PCB congener . It can be used in studies investigating the environmental impact and persistence of PCBs.
Plant Metabolism Studies
PCB-95 has been shown to be atropselectively taken up and transformed in whole poplar plants . This makes it useful for studying the mechanisms of plant uptake and metabolism of environmental contaminants.
作用机制
Target of Action
The primary targets of 2,3’,4,5’,6-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their expression levels. Specifically, Akt, p-Akt, and p-FoxO3a protein or mRNA levels increase significantly in PCB118-treated groups, while NIS protein and mRNA levels decrease considerably . This interaction affects the transcriptional activities of FoxO3a and NIS promoters .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. Disruption of this pathway by PCB118 leads to thyroid cell dysfunction . Additionally, PCB118 can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .
Pharmacokinetics
As a polychlorinated biphenyl, it is known to be resistant to environmental degradation, leading to its persistence in the environment and bioaccumulation in animal tissue .
Result of Action
The action of PCB118 results in thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . It inhibits cell viability in a concentration- and time-dependent manner . Furthermore, PCB118 can induce abnormal thyroid morphology and dramatically decrease the expression of thyroidal sodium/iodide symporter .
Action Environment
PCB118 is a persistent pollutant found in various environments, including soils and sediments . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of other pollutants and the characteristics of the specific environment where it is found . For instance, a study found that a bacterium, Microbacterium paraoxydans, could degrade PCB118, potentially influencing its environmental persistence and toxicity .
属性
IUPAC Name |
1,3,5-trichloro-2-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSGJGMWSKAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866577 | |
| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56558-18-0 | |
| Record name | PCB 121 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R99YR2114 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




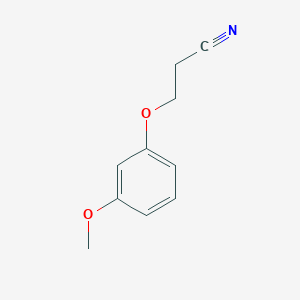
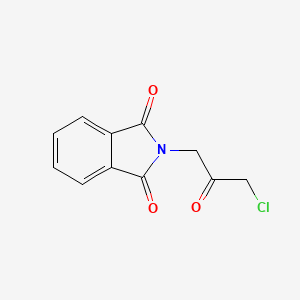

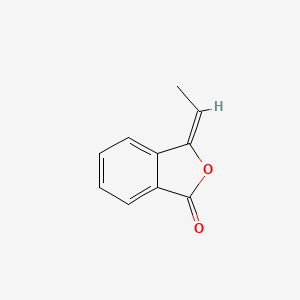

![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)

